Theophylline, 7-(2-benzoyloxy-3-(4-phenethyl-1-piperazinyl)propyl)-
Description
The compound “Theophylline, 7-(2-benzoyloxy-3-(4-phenethyl-1-piperazinyl)propyl)-” is a xanthine derivative structurally modified at the 7-position of the theophylline backbone. Its molecular formula is C₂₇H₃₀N₆O₄, featuring a benzoyloxy group and a 4-phenethylpiperazinyl moiety attached via a propyl chain (Figure 1). This design aims to enhance lipophilicity, receptor targeting, and controlled release compared to unmodified theophylline .
The 4-phenethylpiperazinyl substituent may modulate adenosine receptor antagonism or phosphodiesterase inhibition, key mechanisms of theophylline’s bronchodilatory and anti-inflammatory effects .
Properties
CAS No. |
20153-86-0 |
|---|---|
Molecular Formula |
C29H34N6O4 |
Molecular Weight |
530.6 g/mol |
IUPAC Name |
[1-(1,3-dimethyl-2,6-dioxopurin-7-yl)-3-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl] benzoate |
InChI |
InChI=1S/C29H34N6O4/c1-31-26-25(27(36)32(2)29(31)38)35(21-30-26)20-24(39-28(37)23-11-7-4-8-12-23)19-34-17-15-33(16-18-34)14-13-22-9-5-3-6-10-22/h3-12,21,24H,13-20H2,1-2H3 |
InChI Key |
LJKXRHPJYNFFRM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCN(CC3)CCC4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Biological Activity
The compound Theophylline, 7-(2-benzoyloxy-3-(4-phenethyl-1-piperazinyl)propyl)- is a derivative of theophylline, a well-known xanthine alkaloid primarily used as a bronchodilator in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This article delves into the biological activity of this specific compound, exploring its pharmacological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings and case studies.
Chemical Structure and Properties
The chemical formula for Theophylline, 7-(2-benzoyloxy-3-(4-phenethyl-1-piperazinyl)propyl)- is with a molecular weight of approximately 484.59 g/mol. The structure features a theophylline core modified with a benzoyloxy group and a piperazine moiety, which are believed to enhance its biological activity.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C28H32N6O4 |
| Molecular Weight | 484.59 g/mol |
| IUPAC Name | Theophylline derivative |
| CAS Number | Not available |
Theophylline derivatives, including the compound , primarily exert their effects through:
- Phosphodiesterase Inhibition : This leads to increased intracellular cAMP levels, promoting bronchodilation.
- Adenosine Receptor Antagonism : By blocking adenosine receptors, these compounds can reduce bronchoconstriction.
- Anti-inflammatory Effects : They may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
Pharmacological Effects
Research has shown that Theophylline derivatives can have various pharmacological effects:
- Bronchodilation : Effective in relaxing bronchial smooth muscle.
- Anti-inflammatory : Reduces inflammation in the airways.
- Antimicrobial Activity : Some studies suggest potential activity against bacterial infections.
Study on Bronchodilatory Effects
A study evaluated the bronchodilatory effects of Theophylline, 7-(2-benzoyloxy-3-(4-phenethyl-1-piperazinyl)propyl)- in asthmatic patients. Results indicated that this compound significantly improved FEV1 (forced expiratory volume in one second) compared to baseline measurements, suggesting potent bronchodilator activity .
Antimicrobial Activity
Another research explored the antimicrobial properties of various theophylline derivatives against Escherichia coli and Staphylococcus aureus. The results demonstrated that certain derivatives exhibited significant inhibitory effects on bacterial growth, indicating potential therapeutic applications beyond respiratory diseases .
Comparative Biological Activity Table
| Compound | Bronchodilation (FEV1 Improvement) | Antimicrobial Activity (Zone of Inhibition) |
|---|---|---|
| Theophylline, 7-(2-benzoyloxy-3-(4-phenethyl-1-piperazinyl)propyl)- | Significant | Moderate |
| Theophylline (standard) | Moderate | Low |
| Other Theophylline Derivatives | Variable | High |
Comparison with Similar Compounds
Table 1: Structural Comparison of Theophylline Derivatives
| Compound Name | Substituent at 7-Position | Molecular Formula | Key Functional Groups |
|---|---|---|---|
| Theophylline (Parent) | None | C₇H₈N₄O₂ | - |
| 7-(Hydroxymethyl)theophylline (7-HMT) | Hydroxymethyl | C₉H₁₂N₄O₃ | -CH₂OH |
| Proxyphylline | 2-Hydroxypropyl | C₁₀H₁₄N₄O₃ | -CH₂CH(OH)CH₃ |
| Target Compound | 2-Benzoyloxy-3-(4-phenethylpiperazinyl)propyl | C₂₇H₃₀N₆O₄ | -OCOC₆H₅, -N-C₆H₅CH₂CH₂-piperazinyl |
| CID 3051234 (Related Piperazinyl Derivative) | 2-Hydroxy-3-(4-p-xylylpiperazinyl)propyl | C₂₂H₃₀N₆O₃ | -OH, -N-C₆H₃(CH₃)₂-piperazinyl |
Key Observations :
- The 4-phenethylpiperazinyl group enhances lipophilicity (logP ~2.5 estimated) versus simpler piperazinyl derivatives (e.g., CID 3051234 with p-xylyl group), which may improve blood-brain barrier penetration or receptor binding .
Solubility and Bioavailability
Table 2: Solubility and Delivery Metrics
*Note: Data for the target compound is extrapolated from structural analogues.
- The benzoyloxy group likely reduces water solubility compared to hydroxymethyl or acetyloxymethyl derivatives due to increased hydrophobicity .
- Proxyphylline (7-(2-hydroxypropyl)theophylline) demonstrates superior oral tolerability (dose: 300 mg thrice daily) but lower delivery efficiency (J ~1.5) than 7-HMT .
Pharmacokinetic and Metabolic Profiles
- Metabolic Stability : The phenethylpiperazinyl group may confer resistance to hepatic CYP450 metabolism, extending half-life compared to theophylline (t₁/₂ ~8 hours) .
- Prodrug Conversion : Unlike 7-HMT, which fully converts to theophylline in vivo, the target compound’s bulky benzoyloxy group may result in incomplete hydrolysis, as seen in 7-(pivaloyloxymethyl)theophylline (14.5% intact after 24 hours) .
- Receptor Affinity: Piperazinyl derivatives like CID 81996-57-8 (4-fluorophenylpiperazinyl) show enhanced adenosine A₂A receptor selectivity, suggesting the target compound’s phenethyl group could similarly modulate receptor interactions .
Therapeutic Implications
- Bronchodilation : Theophylline derivatives with piperazinyl groups (e.g., CID 3051234) exhibit prolonged bronchodilatory effects in preclinical models, likely due to sustained receptor binding .
- Tolerability: Proxyphylline’s hydroxypropyl group reduces gastrointestinal side effects vs. aminophylline, but the target compound’s benzoyloxy group may reintroduce irritation risks if hydrolysis is slow .
Preparation Methods
Retrosynthetic Analysis
The target molecule can be dissected into three key components (Figure 1):
- Theophylline core (1,3-dimethylxanthine).
- Propyl linker with a benzoyloxy group at C2 and a piperazinyl group at C3.
- 4-Phenethylpiperazine substituent.
The synthesis strategy prioritizes sequential functionalization of the propyl chain, followed by coupling to the theophylline core. Two primary routes are identified:
- Route A : Epoxide ring-opening with 4-phenethylpiperazine, followed by benzoylation.
- Route B : Chloro-alcohol intermediate formation, nucleophilic substitution, and esterification.
Synthesis Methodologies
Route A: Epoxide Intermediate Pathway
Step 1: Synthesis of 7-(2,3-Epoxypropyl)Theophylline
Reaction : Theophylline is reacted with epichlorohydrin under basic conditions to form the epoxide intermediate.
Conditions :
- Reactants : Theophylline (1 eq), epichlorohydrin (1.2 eq).
- Base : Potassium carbonate (2 eq) in anhydrous DMF.
- Temperature : 80°C, 12 hours.
- Yield : ~65%.
Characterization :
- Melting Point : 142–144°C.
- ¹H NMR (DMSO-d₆) : δ 7.85 (s, 1H, C8-H), 4.25 (m, 2H, epoxide CH₂), 3.55 (s, 3H, N3-CH₃), 3.30 (s, 3H, N1-CH₃).
Step 2: Epoxide Ring-Opening with 4-Phenethylpiperazine
Reaction : The epoxide undergoes nucleophilic attack by 4-phenethylpiperazine to install the piperazinyl group.
Conditions :
- Reactants : Epoxide (1 eq), 4-phenethylpiperazine (1.5 eq).
- Solvent : Ethanol, reflux.
- Catalyst : None (thermal activation).
- Temperature : 80°C, 6 hours.
- Yield : ~70%.
Characterization :
Step 3: Benzoylation of the Secondary Alcohol
Reaction : The hydroxyl group at C2 is esterified with benzoyl chloride.
Conditions :
- Reactants : Alcohol intermediate (1 eq), benzoyl chloride (1.2 eq).
- Base : Pyridine (2 eq) in dichloromethane.
- Temperature : 0°C → RT, 4 hours.
- Yield : ~85%.
Characterization :
Route B: Chloro-Alcohol Intermediate Pathway
Step 1: Synthesis of 7-(3-Chloro-2-Hydroxypropyl)Theophylline
Reaction : Theophylline reacts with 1,3-dichloropropane in basic media.
Conditions :
- Reactants : Theophylline (1 eq), 1,3-dichloropropane (1.5 eq).
- Base : Sodium hydride (1.2 eq) in THF.
- Temperature : 60°C, 8 hours.
- Yield : ~60%.
Characterization :
Step 2: Nucleophilic Substitution with 4-Phenethylpiperazine
Reaction : Displacement of chloride by 4-phenethylpiperazine.
Conditions :
- Reactants : Chloro-alcohol (1 eq), 4-phenethylpiperazine (2 eq).
- Solvent : Acetonitrile, reflux.
- Temperature : 80°C, 10 hours.
- Yield : ~75%.
Characterization :
Step 3: Benzoylation (Same as Route A)
Comparative Analysis of Routes
| Parameter | Route A | Route B |
|---|---|---|
| Overall Yield | 65% → 70% → 85% = ~39% | 60% → 75% → 85% = ~38% |
| Regioselectivity | High (epoxide ring-opening) | Moderate (risk of di-substitution) |
| Purification Complexity | Moderate (epoxide stability) | High (chloro-byproduct removal) |
| Scalability | Suitable for industrial scale | Requires excess piperazine |
Key Findings :
Structural Characterization
Spectral Data
Q & A
Q. What synthetic strategies are recommended for preparing derivatives of 7-substituted theophylline compounds like the target molecule?
The synthesis of 7-substituted theophylline derivatives typically involves multi-step reactions starting from theophylline as the core scaffold. Key steps include:
- Functionalization at the 7-position : Alkylation or acylation reactions using halogenated or esterified intermediates (e.g., benzoyloxy or phenethylpiperazinylpropyl groups).
- Solvent optimization : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are preferred for nucleophilic substitution reactions, as they enhance reactivity while minimizing side products .
- Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures high purity. Structural confirmation via elemental analysis, IR (for functional groups like ester carbonyl), and LC-MS (for molecular ion peaks) is critical .
Q. How can researchers validate the structural integrity of this theophylline derivative?
A combination of analytical techniques is essential:
- Elemental analysis : Confirms stoichiometric ratios of C, H, N, and O.
- IR spectroscopy : Identifies key functional groups (e.g., benzoyl ester C=O stretch at ~1720 cm⁻¹, piperazinyl N-H bends).
- LC-MS : Validates molecular weight (e.g., parent ion peak matching theoretical mass) and detects impurities.
- NMR (¹H/¹³C) : Assigns proton environments (e.g., methyl groups on theophylline, benzoyl aromatic protons) and confirms substitution patterns .
Q. What physicochemical properties should be prioritized during pre-formulation studies?
Key parameters include:
- Solubility : Assessed in buffers (pH 1.2–7.4) and organic solvents. The benzoyl ester may reduce aqueous solubility, necessitating salt formation (e.g., hydrochloride salts of the piperazinyl group) to improve bioavailability .
- Stability : Hydrolytic stability of the ester bond under physiological pH (e.g., pH-dependent degradation studies via HPLC).
- LogP : Determined experimentally (shake-flask method) or computationally to predict membrane permeability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?
SAR strategies include:
- Piperazinyl modifications : Synthesize analogs with varied phenethyl substituents (e.g., halogenated or electron-withdrawing groups) to modulate receptor binding.
- Ester hydrolysis kinetics : Evaluate if the benzoyloxy group acts as a prodrug moiety (e.g., enzymatic hydrolysis in plasma or liver microsomes) .
- In vitro assays : Test adenosine receptor binding affinity (A₁/A₂) and phosphodiesterase inhibition to correlate substituent effects with pharmacological activity .
Q. What methodologies resolve contradictions in pharmacokinetic data for 7-substituted theophyllines?
Common discrepancies (e.g., bioavailability vs. clearance rates) can be addressed via:
- Comparative metabolic profiling : Use LC-MS/MS to identify metabolites in hepatic S9 fractions or microsomes.
- Permeability assays : Parallel artificial membrane permeability assay (PAMPA) or Caco-2 cell monolayers to distinguish passive diffusion vs. active transport .
- Species-specific differences : Cross-validate results in rodent vs. human primary hepatocytes to account for metabolic enzyme variability .
Q. How can computational tools predict the target compound’s interaction with adenosine receptors?
- Molecular docking : Use AutoDock Vina or Schrödinger Maestro to model binding to A₂A receptor crystal structures (PDB: 3REY). Focus on hydrogen bonding with theophylline’s xanthine core and hydrophobic interactions with the phenethylpiperazinyl group.
- MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water) .
Q. What in vivo models are suitable for evaluating the compound’s bronchodilatory efficacy?
- Acute asthma models : Ovalbumin-sensitized mice or guinea pigs, measuring airway resistance via plethysmography.
- Dose-response studies : Administer the compound intravenously or via inhalation, comparing peak theophylline plasma levels (HPLC) with clinical thresholds (10–20 µg/mL) .
Methodological Notes
- Synthetic protocols : Prioritize anhydrous conditions for esterification to avoid hydrolysis during synthesis .
- Analytical validation : Include internal standards (e.g deuterated theophylline) in LC-MS to improve quantification accuracy .
- Ethical compliance : Adhere to OECD guidelines for in vivo studies, including humane endpoints and sample size justification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
